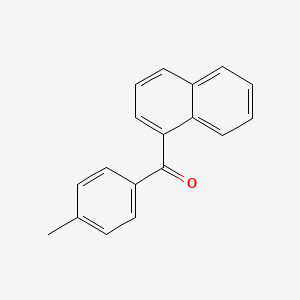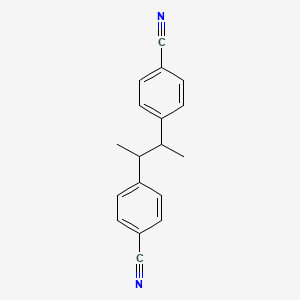
4,4'-(Butane-2,3-diyl)dibenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Butane-2,3-diyl)dibenzonitrile is an organic compound with the molecular formula C18H14N2. This compound is characterized by the presence of two benzonitrile groups attached to a butane backbone. It is a solid at room temperature and is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Butane-2,3-diyl)dibenzonitrile typically involves the reaction of 4-cyanophenylboronic acid with a butane derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate, and solvents like toluene and ethanol. The reaction mixture is heated to around 120°C for 24 hours, followed by purification through silica column chromatography .
Industrial Production Methods
Industrial production methods for 4,4’-(Butane-2,3-diyl)dibenzonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Butane-2,3-diyl)dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines using reagents like lithium aluminum hydride.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(Butane-2,3-diyl)dibenzonitrile is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 4,4’-(Butane-2,3-diyl)dibenzonitrile involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-(Butane-1,4-diylbis(nitrilo-methyl-idyne))dibenzonitrile
- 4,4’-(Propane-1,3-diylbis(nitrilo-methyl-idyne))dibenzonitrile
- 4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile
Uniqueness
4,4’-(Butane-2,3-diyl)dibenzonitrile is unique due to its specific butane backbone, which provides distinct steric and electronic properties compared to similar compounds. This uniqueness makes it valuable in applications requiring precise molecular interactions and stability .
Eigenschaften
CAS-Nummer |
63539-56-0 |
|---|---|
Molekularformel |
C18H16N2 |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
4-[3-(4-cyanophenyl)butan-2-yl]benzonitrile |
InChI |
InChI=1S/C18H16N2/c1-13(17-7-3-15(11-19)4-8-17)14(2)18-9-5-16(12-20)6-10-18/h3-10,13-14H,1-2H3 |
InChI-Schlüssel |
FMONHZODOGRDQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C#N)C(C)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



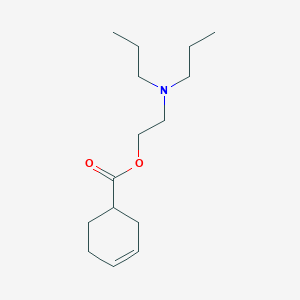

![2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14510889.png)
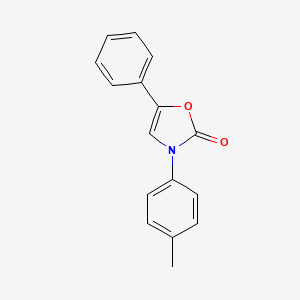
![1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14510892.png)

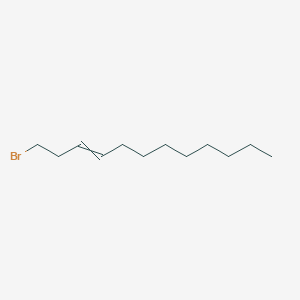
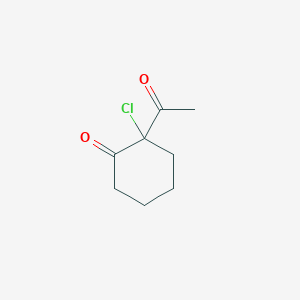


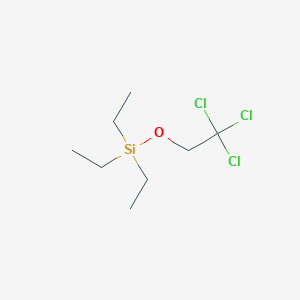
![2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14510944.png)
